molecular formula C14H18O4 B033505 Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate CAS No. 108124-66-9

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate

Cat. No.: B033505
CAS No.: 108124-66-9
M. Wt: 250.29 g/mol
InChI Key: FUANEXPTGYOJDK-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate is an organic compound with a complex structure that includes an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate typically involves the esterification of 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid.

    Reduction: Formation of 4-(2-methoxy-5-methylphenyl)-4-hydroxybutanoate.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-methoxyphenyl)-4-oxobutanoate
  • Ethyl 4-(2-methylphenyl)-4-oxobutanoate
  • Ethyl 4-(2-methoxy-5-ethylphenyl)-4-oxobutanoate

Uniqueness

Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. These substituents can affect the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-18-14(16)8-6-12(15)11-9-10(2)5-7-13(11)17-3/h5,7,9H,4,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUANEXPTGYOJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=CC(=C1)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60603894
Record name Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108124-66-9
Record name Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of p-methylanisole (100 g, 0.81 mole), β-carbethoxypropionylchloride (96%, 230 g, 1.22 mole), and CH2Cl2 (800 mL) was stirred under N2 at 0° as AlCl3 (131 g, 0.94 mole) was added over 2 hours. The reaction mixture was stirred at room temperature for 20 hours, then was poured onto ice and the layers were separated. The aqueous layer was extracted with CH2Cl2. The combined organic layers were washed with water, saturated aqueous NaHCO3, 1N KOH, H2O, saturated aqueous NaCl, dried (MgSO4), filtered, and evaporated (in-vacuo) to obtain a yellow oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step One
Name
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

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